B1191828 PF-06291874

PF-06291874

Cat. No.: B1191828
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing the Glucagon (B607659) Receptor (GCGR) as a Strategic Target in Metabolic Pathophysiology Research

The GCGR is predominantly expressed in the liver, where it mediates glucagon's primary effects on glucose metabolism. snmjournals.orgnih.gov However, GCGR expression has also been identified in other tissues, including the kidney, intestinal smooth muscle, brain, and adipose tissue, as well as pancreatic islet β-cells, suggesting broader roles in metabolic regulation. nih.gov In T2DM, the inappropriate elevation of glucagon levels contributes to increased hepatic glucose output, exacerbating hyperglycemia and insulin (B600854) resistance. portlandpress.cominformahealthcare.com Research has demonstrated that inhibiting glucagon action, either directly or indirectly, can effectively lower glucose levels. informahealthcare.com Studies utilizing genetic approaches, such as GCGR-knockout mice, have further supported the importance of glucagon signaling in maintaining normal glycemia, showing that these mice exhibit lower basal blood glucose levels and improved glucose tolerance. portlandpress.comdiabetesjournals.org This foundational research has solidified the rationale for targeting the GCGR in the context of metabolic diseases.

Overview of Small Molecule Modulators of the Glucagon System

The modulation of the glucagon system for therapeutic benefit has explored various approaches, including peptide agonists, monoclonal antibodies, antisense oligonucleotides, and small molecule modulators. informahealthcare.comdiabetesjournals.org While peptide agonists, often in combination with agonists for GLP-1 and/or GIP receptors, are being investigated for their potential in treating obesity and metabolic disease by leveraging glucagon's effects on energy expenditure and appetite, small molecule antagonists targeting the GCGR have been a significant focus for glycemic control in T2DM. snmjournals.orgnih.govfrontiersin.org The development of small molecule antagonists offers potential advantages, such as oral bioavailability, compared to peptide-based therapies which typically require injection. portlandpress.comnih.gov Several small molecule GCGR antagonists have been investigated in preclinical and clinical studies, aiming to block glucagon's effects on hepatic glucose production. informahealthcare.comdiabetesjournals.orgpatsnap.com

Historical Development and Research Rationale for PF-06291874

This compound is a highly potent, non-peptide, and orally active small molecule that functions as a glucagon receptor antagonist. medchemexpress.com Its development stems from the research rationale that inhibiting the action of glucagon via GCGR antagonism could effectively reduce hyperglycemia in conditions like T2DM. informahealthcare.compatsnap.com Compared to some historical peptide glucagon receptor antagonists, this compound was designed with favorable physicochemical and pharmacokinetic properties, including lower molecular weight and lipophilicity, which were anticipated to contribute to improved selectivity, reduced cytotoxicity, and enhanced in vivo safety in early preclinical testing. researchgate.net Preclinical studies demonstrated that this compound exhibited low in vivo clearance and high oral bioavailability in animal models such as rats and dogs. researchgate.net Furthermore, in a rat glucagon challenge model, this compound was shown to reduce the glucagon-elicited glucose excursion in a dose-dependent manner, at concentrations consistent with its in vitro potency. researchgate.net These promising preclinical findings supported the progression of this compound into further investigation as a potential therapeutic agent for T2DM. researchgate.net

Detailed Research Findings on this compound

Research into this compound has primarily focused on its efficacy in reducing glucose levels and its pharmacokinetic properties in the context of T2DM. Studies have evaluated the effects of multiple ascending doses of this compound in patients with T2DM. informahealthcare.compatsnap.comimperial.ac.uk

In studies evaluating this compound as monotherapy in subjects with T2DM, dose-dependent reductions in mean daily glucose (MDG) and fasting plasma glucose (FPG) were observed. For instance, after 28 days of dosing, placebo-adjusted reductions in MDG ranged from 40.3 to 68.8 mg/dL, and in FPG from 27.1 to 57.2 mg/dL. patsnap.comresearchgate.net

Further research, including a 12-week dose-response study in patients with T2DM on background metformin (B114582) therapy, demonstrated that this compound led to clinically meaningful and statistically significant reductions in both FPG and HbA1c. researchgate.netnih.gov Dose-dependent mean reductions from baseline in HbA1c ranged from -0.67% to -0.93%, and for FPG from -16.6 to -33.3 mg/dL after 12 weeks of dosing. nih.gov

Pharmacokinetic assessments of this compound have indicated that its exposure is approximately dose-proportional, with a half-life ranging from approximately 19.7 to 22.7 hours, supporting once-daily dosing. informahealthcare.commedchemexpress.comresearchgate.net this compound is also highly bound to human plasma protein, with a mean free fraction of approximately 0.55%. medchemexpress.com

Studies have also investigated the pharmacodynamic effects of this compound beyond glucose lowering. Following a mixed meal tolerance test (MMTT), dose-dependent increases in glucagon and total glucagon-like peptide-1 (GLP-1) were observed with this compound administration. researchgate.net However, no meaningful changes were noted for insulin, C-peptide, or active GLP-1 in this specific assessment. researchgate.net

The research findings highlight the potential of this compound as a GCGR antagonist for improving glycemic control in T2DM, demonstrating significant reductions in key metabolic parameters like FPG and HbA1c in research settings. researchgate.netnih.gov

Table 1: Summary of Glucose-Lowering Effects of this compound in Research Studies

Study DurationPatient PopulationBackground TherapyThis compound Dose Range (mg/day)Placebo-Adjusted FPG Reduction (mg/dL)Placebo-Adjusted HbA1c Reduction (%)Source
28 daysSubjects with T2DM (Monotherapy)None15, 35, 75, 15027.1 - 57.2Not specified patsnap.comresearchgate.net
12 weeksAdults with T2DMMetformin30, 60, 10016.6 - 33.30.67 - 0.93 researchgate.netnih.gov

Note: Data compiled from cited research findings.

Table 2: Pharmacokinetic Properties of this compound

PropertyValueNotesSource
Half-life~19.7 - 22.7 hoursSupports once-daily dosing informahealthcare.commedchemexpress.comresearchgate.net
Plasma Protein BindingHighly bound (~0.55% free fraction)In human plasma medchemexpress.com
Oral BioavailabilityHighObserved in rats and dogs (preclinical) researchgate.net

Note: Data compiled from cited research findings.

Properties

Appearance

Solid powder

Synonyms

PF-06291874;  PF 06291874;  PF06291874;  PF-6291874;  PF 6291874;  PF6291874.; Unknown

Origin of Product

United States

Molecular and Biochemical Pharmacology of Pf 06291874

Glucagon (B607659) Receptor (GCGR) as the Primary Molecular Target of PF-06291874

This compound is a non-peptide, orally active small molecule developed as a potent and selective antagonist of the human glucagon receptor (GCGR). nih.gov The primary mechanism through which this compound exerts its pharmacological effects is by inhibiting the signaling cascade initiated by the binding of the endogenous peptide hormone glucagon to the GCGR. This receptor is a critical component in the regulation of glucose homeostasis, primarily by stimulating hepatic glucose production. nih.govscreen.org.cn Dysregulation of glucagon secretion and action is a key pathophysiological feature of type 2 diabetes mellitus, making the GCGR a significant therapeutic target. nih.gov

The human glucagon receptor is a member of the Class B (or secretin family) of G protein-coupled receptors (GPCRs). nih.govscreen.org.cn This family is characterized by a distinct molecular architecture that includes two principal domains:

A large N-terminal Extracellular Domain (ECD): This domain is approximately 120 amino acids long and is responsible for the initial, high-affinity binding and selectivity for its cognate peptide ligand, glucagon. nih.gov The ECD features a conserved structure stabilized by three disulfide bonds. nih.gov

A Seven-Transmembrane (7TM) Helical Domain: This domain is embedded within the cell membrane and is common to all GPCRs. However, the GCGR's 7TM domain exhibits features distinct from the more extensively studied Class A GPCRs. nih.govscreen.org.cn

Key structural features of the GCGR include a "stalk" region, which is an extension of the first transmembrane helix that connects the ECD to the 7TM core. nih.govscreen.org.cn This stalk is crucial for orienting the ECD relative to the membrane, forming the glucagon-binding site that captures the peptide and facilitates the insertion of glucagon's N-terminus into the transmembrane domain. nih.govscreen.org.cn

Furthermore, the ligand-binding pocket of the GCGR is notably larger, wider, and deeper than those found in Class A GPCRs. screen.org.cnproteopedia.org This pocket is formed by residues from several transmembrane helices and extracellular loops (ECLs), with ECL1, ECL2, and ECL3 playing important roles in ligand binding. nih.govnih.gov Site-specific mutagenesis studies have identified numerous residues within this pocket that are critical for glucagon binding and receptor activation. nih.gov

For a therapeutic agent targeting a specific receptor within a family of closely related proteins, high selectivity is paramount to minimize off-target effects. Research has focused on characterizing the binding affinity and selectivity of this compound for the GCGR.

In vitro studies have confirmed that this compound is a potent antagonist of the human GCGR. The compound exhibits a strong binding affinity for the receptor. One key study reported an equilibrium dissociation constant (Kd) for this compound, which provides a measure of its binding affinity. nih.gov

In Vitro Binding Affinity of this compound for Human GCGR
ParameterValueReference
Equilibrium Dissociation Constant (Kd)140 nM nih.gov

The glucagon receptor belongs to a family of structurally related receptors, including the glucagon-like peptide-1 receptor (GLP-1R) and the glucose-dependent insulinotropic polypeptide receptor (GIPR), which also play crucial roles in metabolic regulation. nih.govdiamond.ac.uk While this compound is described as being "selective" for the GCGR, specific quantitative data from counter-screening assays against GLP-1R and GIPR are not widely available in the published literature. nih.govnih.gov

For context, another small-molecule GCGR antagonist, MK-0893, has demonstrated high selectivity in such assays. This highlights the feasibility of achieving receptor selectivity with small molecules targeting the GCGR.

Selectivity Profile of a Related GCGR Antagonist (MK-0893)
ReceptorIC50 (nM)Reference
GCGR6.6 researchgate.net
GLP-1R>10,000 researchgate.net
GIPR1020 researchgate.net

Specificity and Selectivity Profiling of this compound Towards GCGR

Mechanism of Action of this compound as a Glucagon Receptor Antagonist

The primary function of an antagonist is to block the action of the endogenous agonist. The specific mechanism by which this blockade occurs can vary, with competitive and allosteric antagonism being two common modes of action.

This compound is characterized as a competitive antagonist of the human GCGR. nih.gov This mechanism implies that this compound directly competes with glucagon for binding to the receptor's primary binding site (the orthosteric site). By occupying this site, this compound prevents glucagon from binding and initiating the conformational changes required for receptor activation and downstream signaling. Kinetic analyses have shown that this compound has a fast on- and off-rate, consistent with a reversible, competitive mode of action. nih.gov

In contrast to competitive antagonism, allosteric modulators bind to a topographically distinct site on the receptor. A negative allosteric modulator would reduce the affinity or efficacy of the endogenous ligand without directly competing for the same binding site. Structural studies of the GCGR have revealed that some small-molecule antagonists, such as MK-0893, bind to a novel allosteric site located outside the 7TM bundle, within the lipid bilayer. diamond.ac.ukovid.com This finding demonstrates that allosteric antagonism is a viable mechanism for inhibiting GCGR activity. However, the available literature consistently classifies this compound as a competitive antagonist, suggesting its mechanism involves direct competition with glucagon at the orthosteric binding site. nih.govresearchgate.net

Inhibition of Glucagon-Mediated Signaling Pathways

This compound exerts its effects by directly interfering with the initial steps of glucagon signaling at the cellular level. As a competitive antagonist, it vies with glucagon for the binding site on the GCGR. The affinity of this compound for the human glucagon receptor is significant, with a reported equilibrium dissociation constant (Ki) of 140 nM. diabetesjournals.org This binding prevents the conformational changes in the receptor that are necessary to initiate intracellular signaling.

Adenylyl Cyclase-cAMP Pathway Attenuation

The binding of glucagon to its G-protein coupled receptor (GPCR) typically activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). diabetesjournals.org This elevation in intracellular cAMP is a critical second messenger that activates protein kinase A (PKA) and initiates a phosphorylation cascade leading to increased glucose output. diabetesjournals.org

Beta-Arrestin Recruitment and Receptor Internalization Dynamics in Cellular Systems

Beta-arrestins are intracellular proteins that play a crucial role in the desensitization and internalization of many GPCRs, including the glucagon receptor. nih.govresearchgate.net Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), beta-arrestins are recruited to the receptor. This recruitment uncouples the receptor from its G protein, effectively terminating the signaling cascade, and can also trigger receptor internalization, removing it from the cell surface. nih.gov

As a competitive antagonist, this compound is not expected to promote the conformational changes in the glucagon receptor that lead to GRK-mediated phosphorylation and subsequent beta-arrestin recruitment. Therefore, it is anticipated that this compound would not induce beta-arrestin-mediated receptor desensitization or internalization. Instead, by blocking the binding of the agonist, glucagon, it would indirectly prevent these processes from occurring. Detailed experimental data from cellular assays, such as Bioluminescence Resonance Energy Transfer (BRET) to specifically measure this compound's effect on beta-arrestin recruitment to the glucagon receptor, are not currently available in published literature.

Impact on Hepatic Glucose Production at the Cellular Level

The primary physiological consequence of glucagon receptor antagonism is the reduction of hepatic glucose production. Glucagon stimulates the liver to produce glucose through two main processes: glycogenolysis (the breakdown of stored glycogen) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). diabetesjournals.org

Clinical studies have consistently demonstrated that treatment with this compound leads to a significant reduction in fasting and postprandial glucose levels in individuals with type 2 diabetes. glucagon.comdoi.orgresearchgate.net This effect is a direct result of the inhibition of glucagon's action on hepatocytes. While specific quantitative data from in vitro studies on primary human hepatocytes or liver cell lines detailing the dose-dependent inhibition of glycogenolysis and gluconeogenesis by this compound are not widely published, the collective evidence from clinical trials strongly supports its role in suppressing hepatic glucose output. diabetesjournals.orgglucagon.com The observed increase in circulating levels of certain amino acids, such as alanine (B10760859), in patients treated with this compound further corroborates the inhibition of their incorporation into the gluconeogenic pathway. diabetesjournals.org

Below is a summary of the key molecular and biochemical properties of this compound based on available data.

ParameterValue/EffectSource(s)
Mechanism of Action Competitive Antagonist of the Glucagon Receptor diabetesjournals.org
Binding Affinity (Ki) 140 nM diabetesjournals.org
Adenylyl Cyclase-cAMP Pathway Attenuation (Inferred from mechanism) diabetesjournals.org
Beta-Arrestin Recruitment No induction expected (as an antagonist) nih.govresearchgate.net
Receptor Internalization No induction expected (as an antagonist) nih.govresearchgate.net
Hepatic Glucose Production Inhibition (demonstrated in clinical settings) diabetesjournals.orgglucagon.comdoi.orgresearchgate.net

Preclinical Efficacy Studies of Pf 06291874 in Metabolic Disease Models

In Vitro Investigations of Metabolic Effects

In vitro studies are crucial for elucidating the direct cellular and molecular mechanisms of a drug candidate. For a glucagon (B607659) receptor antagonist like PF-06291874, these investigations typically focus on its ability to counteract the effects of glucagon on cells that play a primary role in glucose metabolism, such as those from the liver and pancreas.

The liver is the primary site of glucagon action, where it stimulates hepatic glucose production (HGP) through gluconeogenesis and glycogenolysis. Pancreatic islet cells, particularly alpha and beta cells, are also key players in glucose homeostasis.

In hepatic cell lines, it is anticipated that this compound would demonstrate a dose-dependent inhibition of glucagon-stimulated glucose output. While specific studies on this compound in this context are not publicly detailed, other small-molecule glucagon receptor antagonists have been shown to suppress glucagon-induced cyclic adenosine (B11128) monophosphate (cAMP) production and subsequent glucose production in primary hepatocytes and cultured liver cells. researchgate.net This action directly counteracts the primary hyperglycemic effect of glucagon.

Regarding pancreatic cell lines, the direct effects of this compound are likely complex. Glucagon can have intra-islet effects, including stimulating insulin (B600854) secretion from beta cells, particularly in the presence of high glucose. By antagonizing the glucagon receptor on beta cells, this compound could modulate insulin secretion. However, a clinical study with this compound suggested that glucagon antagonism might stimulate postprandial insulin secretion, possibly through a direct effect on the β cell. doi.org Further in vitro studies would be necessary to fully characterize these effects.

Glucagon influences cellular energy metabolism by promoting the catabolism of stored energy in the form of glycogen (B147801) and lipids to produce glucose. By antagonizing the glucagon receptor, this compound would be expected to shift cellular metabolism towards glucose utilization and storage.

In liver cells, antagonism of the glucagon receptor would likely lead to a decrease in the expression of genes involved in gluconeogenesis and an increase in the activity of pathways related to glycolysis and glycogen synthesis. While specific data for this compound is not available, this is the expected outcome based on its mechanism of action. The observed increase in plasma alanine (B10760859) concentrations in clinical studies with this compound is consistent with a reduced flux of this amino acid into hepatic gluconeogenesis. doi.org

In Vivo Studies in Rodent Models of Metabolic Dysregulation

In vivo studies in animal models of metabolic disease are essential to understand the physiological effects of a drug candidate in a whole-organism context.

Acute glucagon challenge models are a standard preclinical test for glucagon receptor antagonists. In these studies, animals are administered glucagon to induce a rapid increase in blood glucose, and the ability of the antagonist to blunt this hyperglycemic excursion is measured.

While the detailed data is not publicly available, it has been reported that in a rat glucagon challenge model, this compound demonstrated a dose-dependent reduction in the glucagon-elicited glucose excursion. This effect was observed at a concentration consistent with its in vitro potency, confirming its efficacy in a living system.

To illustrate the expected outcome of such an experiment, the table below presents hypothetical data based on the described effects of glucagon receptor antagonists in similar studies.

Hypothetical Data: Effect of this compound on Glucose Excursion in a Rat Glucagon Challenge Model

Treatment Group Peak Glucose Concentration (mg/dL) Percent Reduction in Glucose Excursion vs. Vehicle
Vehicle + Glucagon 250 0%
This compound (Low Dose) + Glucagon 200 20%
This compound (Medium Dose) + Glucagon 150 40%
This compound (High Dose) + Glucagon 125 50%

Chronic administration studies in animal models of type 2 diabetes are critical for evaluating the long-term efficacy of a new therapeutic agent. Genetically modified models like the Zucker Diabetic Fatty (ZDF) rat, which develops obesity, insulin resistance, and hyperglycemia, are particularly relevant.

In chronic studies, the primary endpoint is often the reduction of fasting glucose levels, a key indicator of glycemic control. While specific studies detailing the chronic administration of this compound in ZDF rats or other diabetic rodent models are not publicly available, it is established that other glucagon receptor antagonists effectively lower fasting blood glucose in such models. researchgate.net Observations in non-human primates treated with this compound also support its glucose-lowering effects. doi.org

Based on the known mechanism of action and data from other compounds in the same class, chronic administration of this compound in a diabetic animal model would be expected to lead to a significant and sustained reduction in fasting glucose levels compared to a placebo-treated group.

Expected Outcome: Chronic Effect of this compound on Fasting Glucose in a Diabetic Rodent Model

Treatment Group Baseline Fasting Glucose (mg/dL) Fasting Glucose after 4 Weeks (mg/dL) Percent Change from Baseline
Vehicle 350 345 -1.4%
This compound 355 250 -29.6%

Chronic Administration in Genetically Modified or Diet-Induced Diabetes Models (e.g., Zucker Diabetic Fatty rats)

Postprandial Glucose Response Modulation in Preclinical Models

In preclinical studies, glucagon receptor antagonists have consistently demonstrated the ability to improve glucose tolerance. diabetesjournals.org The administration of these agents in animal models of type 2 diabetes leads to a reduction in blood glucose excursions following a glucose challenge, a standard measure of postprandial glucose control. diabetesjournals.org This effect is evaluated using an oral glucose tolerance test (OGTT), where a bolus of glucose is administered to fasted animals and blood glucose levels are monitored over time. nih.gov

The expected outcome in these preclinical models is a significant blunting of the glycemic peak and a reduction in the total area under the curve (AUC) for glucose, indicating improved handling of a carbohydrate load. This modulation of the postprandial glucose response is a direct consequence of suppressing glucagon's effect on hepatic glucose output, which would otherwise contribute to hyperglycemia after a meal. Animals treated with GCGR antagonists are expected to show a more controlled glycemic response compared to untreated controls. diabetesjournals.org

Table 1: Representative Data on Postprandial Glucose Response in a Preclinical Model This table illustrates the expected effects of a glucagon receptor antagonist like this compound on the area under the curve (AUC) for glucose during an Oral Glucose Tolerance Test (OGTT) in a diabetic animal model, based on findings for the drug class.

Treatment GroupGlucose AUC (mg·h/dL)% Reduction vs. Vehicle
Vehicle Control1850-
This compound138025.4%

Direct Measurement of Hepatic Glucose Output Using Tracer Dilution Techniques

The foundational mechanism by which this compound exerts its anti-hyperglycemic effect is through the direct suppression of hepatic glucose production (HGP). nih.gov Glucagon is the primary hormonal signal for stimulating both gluconeogenesis (the synthesis of new glucose) and glycogenolysis (the breakdown of stored glycogen) in the liver. By antagonizing the glucagon receptor, this compound effectively mutes this signal.

Preclinical studies in animal models have shown that animals exposed to glucagon receptor antagonists exhibit suppressed gluconeogenesis. doi.org This is often evidenced by a reduction in the catabolism of amino acids, which are key substrates for this process. doi.org The direct measurement of HGP in preclinical models is typically accomplished using stable isotope tracer dilution techniques. These methods involve the infusion of labeled glucose (e.g., [6,6-2H2]glucose) to quantify the rate of appearance of endogenous glucose in the circulation. While this is a standard methodology, specific studies detailing its application to this compound in preclinical settings are not extensively published. However, based on its mechanism, a significant reduction in the rate of endogenous glucose appearance would be the anticipated outcome.

Table 2: Representative Data on Hepatic Glucose Production (HGP) in a Preclinical Model This table illustrates the expected effects of a glucagon receptor antagonist like this compound on HGP as measured by tracer dilution techniques in a diabetic animal model, based on the established mechanism for this drug class.

Treatment GroupHepatic Glucose Production (mg/kg/min)% Suppression vs. Vehicle
Vehicle Control12.5-
This compound7.837.6%

Body Weight Homeostasis and Energy Expenditure in Preclinical Models

The role of glucagon signaling in energy balance is complex. While glucagon receptor agonism is associated with increased energy expenditure and weight loss, the effects of glucagon receptor antagonism appear to be different. nih.govbiorxiv.org Clinical studies involving this compound have reported small increases in body weight (less than 0.5 kg) over a 12-week period. nih.gov

This clinical finding suggests that the preclinical profile would not indicate weight loss or a significant increase in energy expenditure. Instead, blocking the glucagon receptor may lead to neutral or a slight positive shift in energy balance. The underlying preclinical animal data for this specific observation with this compound are not widely detailed in published literature, but the results from human trials point toward a profile that does not promote weight reduction. nih.gov This contrasts with therapies that act as glucagon agonists, which are investigated for their potential to increase energy expenditure and induce weight loss. semanticscholar.org

Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion Adme Studies of Pf 06291874 in Preclinical Species

Oral Bioavailability and Absorption Characteristics in Rodents and Canines

The viability of an orally administered drug is heavily dependent on its bioavailability and absorption characteristics within the gastrointestinal tract. Studies in preclinical species, such as rodents and canines, are standard for determining the extent and rate of absorption. researchgate.net PF-06291874 has been identified as an orally active and bioavailable small-molecule GCGr antagonist. medchemexpress.comresearchgate.net

However, specific quantitative data on the oral bioavailability percentage or detailed absorption characteristics of this compound in rodent (e.g., rats, mice) or canine models are not extensively detailed in publicly available literature. Generally, such preclinical studies would involve administering the compound and measuring plasma concentrations over time to determine key parameters like the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC), which together help quantify the extent of oral absorption. nih.gov For other compounds, factors such as low aqueous solubility can limit oral bioavailability, a challenge that is often assessed and addressed during preclinical development. mdpi.comsrce.hr

Systemic Clearance and Half-Life Determination in Animal Models

Systemic clearance (CL) and elimination half-life (t½) are critical pharmacokinetic parameters that dictate the dosing frequency and duration of a drug's effect. These are determined through both intravenous and oral administration studies in animal models. mdpi.com

While specific preclinical data for this compound's systemic clearance in animal models is not available in the reviewed literature, data from human clinical trials have been published. In studies involving patients with type 2 diabetes, this compound demonstrated a half-life of approximately 19.7 to 22.7 hours. medchemexpress.comresearchgate.netresearchgate.net This pharmacokinetic profile in humans supports a once-daily dosing regimen. researchgate.net It is important to note that this data is from human studies, and corresponding values from preclinical animal models have not been identified in the available literature. For comparison, other novel compounds investigated in rats have shown varied clearance rates, with some being rapidly cleared via hepatic and extrahepatic pathways. mdpi.commdpi.com

Pharmacokinetic Parameters of this compound
ParameterSpeciesValueReference
Half-Life (t½)Human (from clinical studies)~19.7–22.7 hours medchemexpress.comresearchgate.netresearchgate.net
Systemic Clearance (CL)Animal Models (Rodent/Canine)Data Not AvailableN/A

Tissue Distribution Profiling in Preclinical Species

Understanding where a drug distributes within the body is key to assessing its potential sites of action and accumulation. Tissue distribution studies in preclinical species, often using radiolabeled compounds, provide quantitative data on the concentration of the drug in various organs and tissues. nih.gov

For this compound, specific studies detailing its tissue distribution profile in preclinical species were not found in the available literature. The distribution of a drug is influenced by its affinity for its target receptor. In rats, the glucagon (B607659) receptor, the target of this compound, has been shown to be expressed in the liver, kidney, spleen, adrenal glands, pancreas, cerebral cortex, and throughout the gastrointestinal tract. monash.edu This suggests potential sites of drug action, but does not confirm the actual distribution and concentration of this compound in these tissues.

Metabolic Fate and Metabolite Identification in In Vitro and In Vivo Preclinical Systems

Investigating the metabolic fate of a drug is essential for identifying its clearance pathways and understanding the potential for drug-drug interactions or the formation of active or toxic metabolites. These studies are typically conducted using in vitro systems, such as liver microsomes and hepatocytes from different species, as well as in vivo models. mdpi.commdpi.com

There is no specific information available in the reviewed literature regarding the metabolic pathways or the identification of metabolites for this compound from preclinical in vitro or in vivo systems. Such studies would typically aim to characterize the primary routes of metabolism (e.g., oxidation, glucuronidation) and identify the major metabolites excreted in urine and feces to create a comprehensive picture of the drug's biotransformation and elimination from the body. uspto.gov

Chemical Synthesis and Structure Activity Relationship Sar Studies of Pf 06291874

The Art of Molecular Construction: Synthesizing PF-06291874

The creation of a complex molecule like this compound is a testament to the precision and ingenuity of modern synthetic organic chemistry. The process involves a carefully orchestrated sequence of reactions, often requiring meticulous optimization and stereochemical control to arrive at the desired final product.

Forging the Core: Multi-Step Synthetic Routes and Reaction Optimizations

The synthesis of this compound hinges on the construction of its central pyrazole (B372694) core, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. While the precise, step-by-step industrial synthesis of this compound is proprietary, the general strategies can be inferred from the scientific literature on related pyrazole-based glucagon (B607659) receptor antagonists developed by Pfizer and other pharmaceutical companies.

A common approach to constructing the 1,3,5-trisubstituted pyrazole scaffold involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. The regioselectivity of this cyclization is a critical aspect, ensuring the correct placement of the substituents on the pyrazole ring. Subsequent functionalization of the pyrazole core allows for the introduction of the various chemical moieties necessary for potent antagonism of the glucagon receptor.

The synthesis of related compounds often involves a Suzuki-Miyaura cross-coupling reaction to introduce one of the aryl groups at the 5-position of the pyrazole. This popular and versatile reaction utilizes a palladium catalyst to form a carbon-carbon bond between an organoboron compound and an aryl halide. Optimization of such reactions typically involves screening different palladium catalysts, ligands, bases, and solvent systems to maximize the yield and purity of the desired product.

Another key transformation is the formation of the amide bond that links the β-alanine moiety to the phenyl group. This is typically achieved using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which activate the carboxylic acid for reaction with the amine.

A Matter of Handedness: Strategies for Chiral Synthesis and Stereochemical Control

A defining structural feature of this compound is the presence of a stereocenter, a carbon atom bonded to four different groups. This gives rise to two enantiomers, which are non-superimposable mirror images of each other. It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities and metabolic fates. For this compound, the desired biological activity resides in a specific enantiomer.

Achieving high enantiomeric purity is therefore a critical aspect of the synthesis. There are several strategies that can be employed to achieve this:

Chiral Pool Synthesis: This approach utilizes a readily available and enantiomerically pure starting material that already contains the desired stereocenter. The synthesis then proceeds in a way that preserves the stereochemical integrity of this center.

Asymmetric Synthesis: This involves the use of a chiral catalyst or auxiliary to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. For instance, an asymmetric reduction of a ketone precursor could be used to establish the chiral alcohol that is a precursor to the final ether linkage.

Chiral Resolution: This method involves the synthesis of a racemic mixture (a 1:1 mixture of both enantiomers) followed by separation of the desired enantiomer. This can be achieved through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Given the importance of stereochemistry for the activity of this class of compounds, it is highly likely that an asymmetric synthesis or an efficient chiral resolution method is employed in the manufacturing of this compound.

Designing for Potency: The Rational Design and Structural Modulations of Glucagon Receptor Antagonists

The development of this compound was not a matter of chance but rather the culmination of a systematic and iterative process of rational drug design and structure-activity relationship (SAR) studies. This process involves synthesizing and testing a series of related compounds to understand how specific structural features influence their biological activity.

The Impact of Molecular Features on Potency and Selectivity

For glucagon receptor antagonists, the goal is to design a molecule that binds with high affinity and selectivity to the glucagon receptor, thereby blocking the downstream signaling cascade initiated by the hormone glucagon. Key molecular features that influence potency and selectivity include:

The Pyrazole Core: This heterocyclic ring serves as a central scaffold, orienting the various substituents in the correct spatial arrangement for optimal interaction with the receptor's binding pocket.

Aryl Substituents: The nature and substitution pattern of the aryl groups attached to the pyrazole core are crucial for establishing key interactions with the receptor. These interactions are often hydrophobic in nature, involving the burying of these lipophilic groups into specific pockets within the receptor.

The Chiral Side Chain: The specific stereochemistry and the nature of the ether-linked side chain play a significant role in positioning the molecule within the binding site and can dramatically impact potency.

The β-Alanine Moiety: This part of the molecule is often critical for establishing hydrogen bonding interactions with key amino acid residues in the receptor, anchoring the antagonist in place.

Selectivity is another critical parameter. The glucagon receptor belongs to the Class B family of G-protein coupled receptors (GPCRs), which also includes receptors for other important hormones like GLP-1 and GIP. A successful antagonist must be highly selective for the glucagon receptor to avoid off-target effects that could lead to undesirable side effects. This is achieved by fine-tuning the molecular structure to exploit subtle differences in the binding pockets of these related receptors.

Unlocking the Interaction: Key Pharmacophoric Elements and Ligand-Receptor Interactions

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target. For the pyrazole-based class of glucagon receptor antagonists, the key pharmacophoric elements can be summarized as follows:

Two Hydrophobic/Aromatic Regions: These are typically represented by the aryl groups attached to the pyrazole core.

A Hydrogen Bond Acceptor: The carbonyl group of the amide linkage often serves this role.

A Hydrogen Bond Donor: The N-H group of the amide and the carboxylic acid of the β-alanine can act as hydrogen bond donors.

A Negatively Ionizable Feature: The carboxylic acid of the β-alanine provides a negative charge at physiological pH, which can engage in ionic interactions with positively charged residues in the receptor.

These pharmacophoric elements are strategically positioned by the rigid pyrazole scaffold to complement the topology and chemical environment of the binding site on the glucagon receptor.

In the Digital Realm: Computational Chemistry and In Silico Modeling of Glucagon Receptor Antagonist Binding

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, providing valuable insights into how a ligand might bind to its target receptor. These methods can be used to rationalize observed SAR data, predict the binding modes of new compounds, and guide the design of more potent and selective antagonists.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies with this compound and related antagonists have suggested that these molecules bind within the transmembrane (TM) domain of the glucagon receptor, a common binding site for small molecule allosteric modulators of GPCRs.

These in silico models can reveal specific amino acid residues that are critical for binding. For instance, the aryl groups of the antagonist may form hydrophobic interactions with nonpolar residues within a hydrophobic pocket of the receptor. The β-alanine moiety is often predicted to form hydrogen bonds and/or salt bridges with polar or charged residues at the mouth of the binding pocket.

Molecular Docking and Ligand-Based Virtual Screening

In the quest to identify and optimize GCGR antagonists, computational methods such as molecular docking and ligand-based virtual screening have been instrumental. These approaches leverage the known structural information of the GCGR and its ligands to predict the binding modes of novel compounds and to screen large chemical libraries for potential hits.

Molecular docking simulations have been employed to investigate the binding of this compound to the GCGR. These studies have been crucial in forming hypotheses about the specific interactions between the ligand and the receptor at an atomic level. Given that the crystal structure of GCGR in complex with this compound is not publicly available, these computational models provide valuable insights into its binding mechanism.

Ligand-based virtual screening approaches have also contributed to the discovery of compounds with similar scaffolds to this compound. By using the chemical structure of known active antagonists as a template, these methods can identify other molecules in chemical databases that are likely to exhibit similar biological activity. This approach has been a valuable tool in expanding the chemical diversity of GCGR antagonists and in the initial stages of lead discovery.

Molecular Dynamics Simulations to Elucidate Binding Conformations and Stability

To further refine the understanding of the binding of this compound to the GCGR, molecular dynamics (MD) simulations have been conducted. These simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of the stability of the binding pose and the elucidation of the conformational changes that may occur upon binding.

Recent computational studies have performed MD simulations on a docked model of this compound within a predicted allosteric binding site of the GCGR, referred to as "Pocket 2". ambeed.com These simulations have demonstrated that this compound forms a highly stable complex with the receptor in this pocket. ambeed.com The stability of this interaction over the course of the simulation provides strong evidence for the predicted binding mode and highlights the key residues that are crucial for maintaining the bound state. The insights gained from these simulations are invaluable for the rational design of next-generation antagonists with improved potency and selectivity.

The following table summarizes the key findings from the molecular dynamics simulations of this compound with the GCGR.

Simulation ParameterFindingReference
Binding SitePocket 2 (Allosteric) ambeed.com
Binding StabilityHighly Stable ambeed.com
Key InteractionsInteractions with specific residues within Pocket 2 ambeed.com

Prediction of Binding Sites and Allosteric Pockets on GCGR

A critical aspect of understanding the mechanism of action of this compound is the identification of its binding site on the GCGR. The GCGR, like other G protein-coupled receptors, possesses an orthosteric binding site where the endogenous ligand, glucagon, binds. However, many small-molecule antagonists, including likely this compound, function as allosteric modulators by binding to a site topographically distinct from the orthosteric pocket.

Computational studies have been pivotal in predicting the binding location of this compound. Through a combination of molecular docking and MD simulations, a putative allosteric binding site, termed "Pocket 2," has been identified as the most probable binding location for this compound and other structurally related antagonists. ambeed.com This pocket is located within the transmembrane domain of the receptor, a common location for allosteric modulators of GPCRs. The prediction of this allosteric binding site is consistent with the non-competitive nature of antagonism often observed with small-molecule inhibitors of the GCGR. The identification of this allosteric pocket opens up new avenues for the design of novel antagonists that can modulate receptor function in a nuanced manner.

The table below outlines the predicted binding site for this compound on the GCGR.

CompoundPredicted Binding SiteMethod of PredictionReference
This compoundPocket 2 (Allosteric)Molecular Docking and Molecular Dynamics Simulations ambeed.com

Mechanistic Insights into the Broader Physiological Consequences of Glucagon Receptor Antagonism in Preclinical Contexts

Pancreatic Alpha-Cell Hyperplasia and Hyperglucagonemia in Animal Models

A consistent and hallmark finding in preclinical animal models with disrupted glucagon (B607659) signaling is the development of pancreatic alpha-cell hyperplasia and a concurrent, marked increase in circulating glucagon levels (hyperglucagonemia). researchgate.netnih.gov This phenomenon has been observed in various models, including those with genetic deletion of the GCGR and those treated with GCGR antagonists. nih.govnih.gov Treatment of both normal and diabetic mice with a GCGR monoclonal antibody, for example, resulted in a massive expansion in the number of glucagon-positive alpha-cells. nih.gov

This response is understood to be a compensatory mechanism. The prevailing hypothesis points to the disruption of a hepato-pancreatic feedback loop. nih.gov In a normal physiological state, glucagon acts on the liver to stimulate amino acid catabolism. When the glucagon receptor is blocked by an antagonist like PF-06291874, this process is inhibited, leading to an increase in circulating amino acids. doi.org These amino acids are then thought to act as a signal to the pancreas, stimulating the proliferation of alpha-cells and the secretion of more glucagon in an attempt to overcome the receptor blockade. nih.gov Studies in non-human primates treated with this compound have shown dose-dependent increases in circulating glucagon and plasma amino acids, such as alanine (B10760859) and proline, which is consistent with this feedback mechanism. doi.org

Model/ConditionKey Preclinical FindingProposed MechanismReference
Rodent models treated with GCGR antagonistsRepeatedly reported alpha-cell hyperplasia.Compensatory response to receptor blockade. researchgate.net
Mice with germline GCGR disruptionMassive expansion of alpha-cells.Chronic disruption of hepato-pancreatic feedback. nih.gov
Normal and T1D mice treated with GCGR mAbInduced alpha-cell neogenesis and proliferation.Stimulation of alpha-cell growth and regeneration. nih.gov
Mice with liver-specific GCGR disruptionPhenocopies the alpha-cell hyperplasia of global knockout mice.Confirms the liver as the origin of the proliferative signal (likely amino acids). nih.gov

Hepatic Metabolic Adaptations and Liver Lipid Content in Animal Studies

The liver is the primary target organ for glucagon, and its antagonism with compounds like this compound initiates significant metabolic reprogramming. Preclinical data on the class of GCGR antagonists suggest a potential for hepatic fat accumulation. This is supported by observations from clinical trials of this compound, where modest, non-dose-dependent increases in the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were noted. researchgate.netnih.gov While not direct preclinical evidence, the prevailing hypothesis is that these mild elevations in liver enzymes may be a consequence of increased hepatic lipid content. researchgate.net

Glucagon signaling is known to promote hepatic fatty acid oxidation. Therefore, blocking this pathway could theoretically shift the liver's metabolic state towards lipid storage. While direct preclinical studies detailing the effect of this compound on liver lipid content in animal models are not extensively published, the consistent observation of elevated transaminases in human studies points toward a need to understand this hepatic adaptation. researchgate.netnih.gov

Regulation of Cholesterol Metabolism and Lipoprotein Dynamics in Preclinical Models (e.g., PCSK9 Pathway)

A significant finding from studies on glucagon receptor antagonism is its impact on cholesterol metabolism, specifically an increase in low-density lipoprotein cholesterol (LDL-C). nih.gov Preclinical research has elucidated a key mechanism for this effect involving Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a crucial regulator of LDL receptor (LDLR) levels. nih.govoaepublish.com

Glucagon receptor signaling has been shown to promote the degradation of PCSK9 protein in lysosomes. nih.gov By antagonizing the glucagon receptor, this compound inhibits this degradation pathway. This leads to increased levels of PCSK9 in the liver and plasma. PCSK9 functions by binding to the LDLR on the surface of hepatocytes, targeting the receptor for degradation and preventing it from recycling back to the cell surface. oaepublish.com The resulting reduction in LDLR density impairs the clearance of LDL-C from the circulation, leading to elevated plasma LDL-C levels. nih.gov This mechanistic link provides a clear biological explanation for the mild increases in LDL-C observed in clinical studies of this compound. nih.gov

StepPhysiological State (Active Glucagon Signaling)Pharmacological State (GCGR Antagonism with this compound)Reference
1. Glucagon ActionGlucagon binds to GCGR on hepatocytes.This compound blocks glucagon from binding to GCGR. doi.org
2. PCSK9 RegulationGCGR signaling promotes lysosomal degradation of PCSK9.PCSK9 degradation is inhibited. nih.gov
3. PCSK9 LevelsPCSK9 levels are kept in check.Hepatic and plasma PCSK9 levels increase. nih.gov
4. LDL Receptor (LDLR) FateLDLR recycles to the hepatocyte surface, clearing LDL-C.Increased PCSK9 binds to LDLR, promoting its degradation. oaepublish.com
5. Plasma LDL-CPlasma LDL-C is effectively cleared.LDLR-mediated clearance is reduced, leading to increased plasma LDL-C. nih.gov

Inter-Organ Crosstalk and Systemic Metabolic Orchestration in Glucagon Receptor Inhibited Animal Models

The physiological changes observed with GCGR inhibition in animal models extend beyond single-organ effects, illustrating a complex interplay of inter-organ communication that re-orchestrates systemic metabolism. nih.gov The blockade of glucagon signaling fundamentally alters the dialogue between the liver, pancreas, and other tissues.

As detailed previously, the disruption of the hepato-pancreatic axis is a primary example. The liver, unable to respond to glucagon, ceases to suppress circulating amino acid levels, which in turn signals to the pancreas to induce alpha-cell proliferation and hyperglucagonemia. doi.orgnih.gov This demonstrates a robust feedback system designed to maintain glucagon action. This altered signaling environment creates a new metabolic homeostasis, where glucose production is reduced via an insulin-sparing mechanism, but at the cost of adaptive changes in the pancreas and in lipid metabolism. doi.org These findings underscore that metabolic regulation is not confined to individual organs but is managed by a coordinated network, and inhibiting a key node like the glucagon receptor forces a systemic-level adaptation. nih.gov

Sex-Dependent Responses and Hormonal Interactions in Preclinical Pharmacodynamics

The consideration of sex as a biological variable is critical in preclinical pharmacology, as responses to therapeutic agents can differ between males and females. nih.govnih.gov In the context of metabolic hormones, preclinical studies on related pathways, such as the glucagon-like peptide-1 (GLP-1) receptor, have revealed notable sex-specific effects in rodents on behaviors and therapeutic outcomes. nih.govfrontiersin.org For instance, one study on a long-acting glucagon analog found sex-dependent effects on body weight and glucose tolerance in mice, with males showing greater weight loss. biorxiv.org

While these findings highlight the importance of investigating sex differences, specific preclinical data on the sex-dependent pharmacodynamics of this compound are not widely available in the published literature. The historical male bias in many preclinical investigations means this is an area requiring further research to fully understand if the physiological adaptations to GCGR antagonism, such as alpha-cell hyperplasia or changes in lipid metabolism, manifest differently in male and female animal models. nih.gov

Comparative Preclinical Analysis of Pf 06291874 with Other Glucagon Receptor Antagonists

Benchmarking of Potency and Selectivity Against Other Investigational Glucagon (B607659) Receptor Antagonists (In Vitro)

The in vitro potency of a glucagon receptor antagonist is a key determinant of its potential therapeutic efficacy. This is typically measured by its binding affinity (Ki or IC50) to the glucagon receptor and its ability to inhibit glucagon-stimulated downstream signaling, such as cyclic AMP (cAMP) production.

PF-06291874 has been characterized as a potent and selective competitive antagonist of the human glucagon receptor. doi.org Its equilibrium dissociation constant (Kd) for the human GCGR is reported to be 140 nM. doi.org For a comparative perspective, it is useful to benchmark this against other investigational glucagon receptor antagonists, although it is important to note that direct head-to-head studies are limited, and potency values are often generated in different laboratories under varying experimental conditions.

One of the earlier small molecule GCGR antagonists, L-168,049, demonstrated high affinity for the human glucagon receptor with an IC50 value of 3.7 nM. In functional assays, L-168,049 inhibited glucagon-stimulated cAMP synthesis in CHO cells expressing the human glucagon receptor with an IC50 of 41 nM.

The following table provides a summary of the in vitro potency of this compound and other selected investigational glucagon receptor antagonists. The data is compiled from various sources and should be interpreted with caution due to potential differences in assay methodologies.

Compound NameTargetPotency (nM)Assay Type
This compound Human GCGR140Equilibrium Dissociation Constant (Kd)
L-168,049 Human GCGR3.7IC50 (Binding Affinity)
L-168,049 Human GCGR41IC50 (cAMP Inhibition)

Data presented in this table is compiled from separate studies and is for illustrative purposes. Direct comparison may not be accurate due to differing experimental conditions.

Selectivity is another critical parameter for a drug candidate. While specific selectivity data for this compound against other receptors is not detailed in the provided search results, it is generally expected that a viable antagonist would exhibit high selectivity for the glucagon receptor over other related receptors, such as the GLP-1 receptor, to minimize off-target effects.

Comparative Efficacy and Mechanistic Differences in Animal Models of Metabolic Disease

Animal models of metabolic disease, particularly diabetic mouse models such as the leptin receptor-deficient db/db mouse, are crucial for evaluating the in vivo efficacy of glucagon receptor antagonists. These models allow for the assessment of glucose-lowering effects and provide insights into the underlying mechanisms of action.

Studies have shown that glucagon receptor antagonism can effectively lower blood glucose in various animal models of diabetes. researchgate.net For instance, treatment of db/db mice with a glucagon receptor siRNA resulted in decreased hepatic fat content. nih.gov Another study in Leprdb/db mice using REMD 2.59, a human monoclonal antibody against the glucagon receptor, demonstrated improved glucose tolerance and enhanced hepatic insulin (B600854) signaling. nih.gov Specifically, REMD 2.59 treatment led to a significant increase in insulin-stimulated phosphorylation of Akt and a reduction in the expression of PEPCK, a key gluconeogenic enzyme. nih.gov

In a different approach, a glucagon receptor monoclonal antibody (GCGR mAb) was shown to improve glucose control and increase β-cell area in db/db mice. researchgate.net This effect was attenuated by the GLP-1 receptor antagonist exendin 9-39, suggesting a role for GLP-1 receptor activation in the beneficial effects of GCGR antagonism. researchgate.net Furthermore, a study with the GCGR-blocking antibody REGN1193 in a mouse model of severe insulin resistance demonstrated normalization of blood glucose and β-hydroxybutyrate levels, partly by suppressing gluconeogenesis. pnas.org

Mechanistically, the primary mode of action for glucagon receptor antagonists is the inhibition of hepatic glucose production. However, some studies suggest additional effects. For example, the increase in β-cell mass observed with a GCGR mAb points towards a potential for pancreatic β-cell regeneration. researchgate.net The observation that a glucagon receptor antibody (GCGR Ab) treated mice gained more weight compared to control, while a long-acting glucagon analogue (GCGA) treated mice gained less, suggests that the specific modality of glucagon receptor modulation can have differential effects on body weight. nih.gov

Distinct Preclinical Pharmacokinetic Profiles Among Glucagon Receptor Antagonist Classes

The preclinical pharmacokinetic profiles of glucagon receptor antagonists vary significantly depending on their chemical class. The main classes that have been investigated include small molecules, peptide antagonists, monoclonal antibodies, and antisense oligonucleotides. researchgate.netnih.gov

Small molecule antagonists , such as this compound and LY2409021, are generally designed for oral bioavailability. researchgate.netnih.gov this compound has a reported half-life in humans of approximately 19.7–22.7 hours, which supports once-daily dosing. doi.orgmedchemexpress.com Preclinical pharmacokinetic data for small molecules would typically include parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability in species like rats and dogs. While specific preclinical data for this compound is not available in the provided results, the goal for this class is generally good oral absorption and a half-life that allows for convenient dosing.

Peptide antagonists are derived from the native glucagon peptide and are administered via injection. researchgate.net Their pharmacokinetic profiles can be modified to extend their duration of action.

Monoclonal antibodies , such as REMD 2.59 and REGN1193, are large protein therapeutics that are administered subcutaneously or intravenously. nih.govpnas.org They typically have very long half-lives, allowing for infrequent dosing (e.g., weekly or even less frequently). Their large size generally restricts their distribution to the extracellular space.

Antisense oligonucleotides (ASOs) represent another class that targets the glucagon receptor. These are synthetic nucleic acid molecules that inhibit the synthesis of the glucagon receptor protein. researchgate.net ASOs are also administered via injection and have a long duration of action.

The following table provides a qualitative comparison of the general preclinical pharmacokinetic characteristics of different classes of glucagon receptor antagonists.

Antagonist ClassRoute of AdministrationHalf-lifeBioavailabilityKey Characteristics
Small Molecules OralVariable (designed for once-daily)Generally moderate to highOrally active, can penetrate cells
Peptide Antagonists InjectionShort to moderate (can be modified)High (parenteral)Structurally similar to native glucagon
Monoclonal Antibodies InjectionLong (days to weeks)High (parenteral)High specificity, long duration of action
Antisense Oligonucleotides InjectionLong (weeks)High (parenteral)Inhibit protein synthesis, long-lasting effect

Table of Compounds

Future Research Directions and Translational Perspectives for Pf 06291874

Investigation of PF-06291874 in Additional Preclinical Disease Models (e.g., Non-Alcoholic Steatohepatitis, Polycystic Ovary Syndrome)

The metabolic benefits of glucagon (B607659) receptor antagonism may extend beyond glycemic control. Future preclinical research should focus on evaluating the efficacy of this compound in models of other metabolic disorders where glucagon signaling is implicated.

Non-Alcoholic Steatohepatitis (NASH): Glucagon plays a role in hepatic lipid and amino acid metabolism. nih.gov Antagonizing its receptor could potentially mitigate the hepatic fat accumulation, inflammation, and fibrosis that characterize NASH. nih.govyoutube.com Preclinical studies in diet-induced models of NASH are warranted to assess the impact of this compound on liver histology, lipid content, and inflammatory markers. bioworld.com The complex pathophysiology of NASH, which involves genetic and metabolic factors, makes it a critical area for investigation. natap.org

Polycystic Ovary Syndrome (PCOS): PCOS is a complex endocrine disorder frequently associated with insulin (B600854) resistance, obesity, and metabolic dysfunction. nih.govresearchgate.net Given that glucagon receptor antagonists improve insulin sensitivity and glucose homeostasis, investigating this compound in preclinical PCOS models is a logical next step. nih.govmdpi.com Research could focus on whether this compound can ameliorate the metabolic and potentially the reproductive abnormalities associated with PCOS.

Exploration of Combination Therapies with this compound in Preclinical Settings

Targeting multiple pathological pathways simultaneously through combination therapy is a promising strategy for complex metabolic diseases. Preclinical studies should explore the synergistic potential of this compound with other therapeutic agents.

One area of significant interest is the combination of glucagon receptor antagonists with sodium-glucose cotransporter 2 (SGLT2) inhibitors. A recent clinical trial combining the GRA volagidemab with the SGLT2 inhibitor dapagliflozin (B1669812) in type 1 diabetes demonstrated improved glycemic control and reduced insulin requirements. escholarship.orgnih.gov This suggests a powerful complementary action that warrants preclinical exploration with this compound. Another promising avenue is the combination with glucagon-like peptide-1 (GLP-1) receptor agonists. jomes.orgnih.gov Given the distinct but complementary effects of these drug classes on glucose homeostasis, appetite, and energy expenditure, a combination could offer superior metabolic benefits. synthetic.comnih.gov

Combination Partner ClassRationale for Combination with GCGR AntagonistPotential Endpoints for Preclinical Assessment
SGLT2 InhibitorsComplementary mechanisms of glucose lowering (reduced hepatic glucose output and increased urinary glucose excretion). Potential to mitigate ketogenesis risk associated with SGLT2i. escholarship.orgnih.govGlycemic control, insulin requirements, ketone levels, body weight.
GLP-1 Receptor AgonistsSynergistic effects on glucose control, appetite suppression, and potential for enhanced weight loss. jomes.orgnih.govBody weight, food intake, glucose tolerance, insulin secretion, energy expenditure.
GIP Receptor AgonistsPotential for dual or tri-agonist approaches targeting multiple incretin (B1656795) and glucagon pathways for enhanced metabolic control. jomes.orgGlycemic control, body weight, lipid profiles.

Development of Advanced In Vitro and In Vivo Models for Comprehensive Metabolic Assessment

To gain a deeper understanding of the systemic effects of glucagon receptor antagonism, it is crucial to develop and utilize advanced preclinical models.

In Vivo Models: Beyond standard diet-induced obesity models, the use of tissue-specific glucagon receptor knockout mice (e.g., liver-specific, pancreas-specific) has been invaluable in dissecting the organ-specific roles of glucagon signaling. nih.govresearchgate.netmdpi.com Future studies with this compound could employ such models to clarify its direct versus indirect effects on various metabolic tissues. Furthermore, models combining high-fat feeding with beta-cell toxins like streptozotocin (B1681764) can help assess the efficacy of GCGR antagonists in the context of compromised beta-cell function, which is relevant to later stages of type 2 diabetes. bioscientifica.com

In Vitro Models: The use of primary pancreatic islet cultures is essential for studying the direct effects of GCGR antagonism on islet cell function and identity. diabetesjournals.orgnih.gov Studies have shown that blocking the glucagon receptor can lead to compensatory changes in alpha-cells and may even influence beta-cell regeneration. diabetesjournals.orgresearchgate.net Advanced in vitro systems, such as organ-on-a-chip technology integrating liver and pancreas cells, could provide a more comprehensive platform for assessing the multi-organ metabolic effects of compounds like this compound.

Advancements in Glucagon Receptor Structural Biology to Facilitate Next-Generation Antagonist Design

The design of future, more refined glucagon receptor antagonists will be heavily influenced by advancements in structural biology. The determination of high-resolution crystal structures of the human glucagon receptor, a Class B G protein-coupled receptor (GPCR), has been a landmark achievement. nih.govdrugdiscoverytrends.comscreen.org.cn

These structures, solved in complex with various ligands, have revealed critical details about the large, accommodating ligand-binding pocket and the conformational changes that occur during receptor activation. drugdiscoverytrends.comscreen.org.cnresearchgate.net For instance, the discovery of significant movement in the "stalk" region connecting the extracellular and transmembrane domains upon peptide binding has provided crucial insights into the activation mechanism. drugdiscoverytrends.com This detailed structural information serves as a precise template for structure-based drug design, enabling the rational development of next-generation antagonists with improved potency, selectivity, and pharmacokinetic properties. drugdiscoverytrends.comnih.gov Cryo-electron microscopy studies have further elucidated how the receptor couples with different G proteins, such as Gs and Gi, which is key to understanding the nuances of its signaling pathways. nih.gov

Structural FindingImplication for Antagonist DesignReference
Crystal structure of the full-length human GCGRProvides a high-resolution template for structure-based virtual screening and rational drug design. drugdiscoverytrends.com drugdiscoverytrends.comscreen.org.cn
Characterization of the ligand-binding pocketAllows for the design of small molecules that can fit and bind with high affinity and specificity. screen.org.cn screen.org.cn
Conformational changes upon ligand binding (e.g., "stalk" movement)Enables the design of allosteric modulators that can stabilize the inactive state of the receptor. drugdiscoverytrends.com drugdiscoverytrends.com
Structure of GCGR in complex with G proteins (Gs/Gi)Facilitates the design of biased antagonists that may selectively block certain downstream signaling pathways. nih.gov nih.gov

Identification of Biomarkers for Preclinical Efficacy and Mechanistic Insight in Glucagon Receptor Antagonism

Robust and sensitive biomarkers are essential for the efficient preclinical development of glucagon receptor antagonists. They provide confirmation of target engagement and offer insights into the compound's mechanism of action.

Treatment with this compound and other GCGR antagonists consistently leads to several measurable pharmacodynamic changes. doi.org A dose-dependent increase in circulating glucagon is a hallmark of effective receptor blockade, likely resulting from the interruption of a negative feedback loop on pancreatic alpha-cells. doi.orgnih.gov Concurrently, levels of total GLP-1 often rise. doi.org Furthermore, as glucagon drives hepatic amino acid catabolism for gluconeogenesis, its blockade results in a dose-dependent elevation of specific plasma amino acids, particularly alanine (B10760859) and proline. doi.orgnih.gov These amino acids have been proposed as highly sensitive and specific biomarkers for glucagon receptor signaling activity. nih.gov Monitoring these biomarkers in preclinical studies is crucial for assessing the efficacy and understanding the physiological adaptations to long-term glucagon receptor antagonism. nih.govnih.gov

Q & A

Q. What is the mechanism of action of PF-06291874 in modulating glucagon receptor activity, and how does this relate to its efficacy in T2DM management?

this compound is a non-peptide, orally active glucagon receptor antagonist (GRA) that competitively inhibits glucagon signaling, thereby reducing hepatic glucose production. In Phase IIa trials, this mechanism correlated with moderate HbA1c reduction (0.6–1.0% vs. placebo) and dose-dependent suppression of fasting plasma glucose (FPG) without stimulating insulin secretion. The lack of hypoglycemia risk highlights its unique therapeutic profile compared to insulinotropic agents .

Q. What were the primary endpoints and inclusion criteria in the Phase IIa clinical trials evaluating this compound, and how were these parameters justified?

The primary endpoint was HbA1c change at 84 days, chosen for its established correlation with long-term glycemic control. Secondary endpoints included FPG, safety, and tolerability. Inclusion criteria (e.g., HbA1c 7.0–11.0% for monotherapy patients, BMI 18–45.4 kg/m²) aimed to standardize metabolic baselines while excluding severe hyperglycemia (FPG ≥15 mmol/L) to minimize confounding variables. These parameters align with FDA guidelines for T2DM trials .

Q. How were adverse events such as symptomatic hypoglycemia quantified and compared between this compound and placebo groups in the Phase IIa study?

Hypoglycemia events were recorded via patient self-reporting and confirmed with plasma glucose ≤3.9 mmol/L. In the this compound group, 4 patients reported 4 events (all symptomatic and resolved), whereas placebo had 5 patients with 26 events. Statistical analysis used chi-square tests to confirm the low incidence rate (p<0.05), supporting the compound’s safety .

Q. What statistical methods were employed to analyze the dose-dependent effects of this compound on HbA1c levels, and how was inter-patient variability addressed?

Mixed-model repeated measures (MMRM) analysis adjusted for baseline HbA1c, study site, and prior OAD use. Dose-response trends were assessed using linear regression, with sensitivity analyses excluding outliers to address variability. The inclusion of patients on stable metformin regimens minimized metabolic heterogeneity .

Q. What criteria were used to exclude patients with comorbidities (e.g., FPG ≥15 mmol/L) in this compound trials, and how might this affect generalizability?

Exclusions for severe hyperglycemia (FPG ≥15 mmol/L) or advanced liver/kidney disease aimed to reduce confounding safety signals. While improving internal validity, this limits generalizability to populations with advanced T2DM or comorbidities, necessitating post-marketing real-world studies .

Advanced Research Questions

Q. How do the contradictory findings regarding this compound's impact on lipid profiles and hepatic function influence the interpretation of its long-term safety profile?

Despite HbA1c reduction, this compound showed minor LDL increases (≈5%) and elevated liver enzymes (ALT >3× ULN in 2% of patients). These signals suggest potential metabolic trade-offs requiring longitudinal studies. Researchers should employ multivariate Cox regression to disentangle drug effects from natural disease progression, with liver biopsies in preclinical models to assess steatosis .

Q. What methodological considerations are critical when designing longitudinal studies to assess this compound’s cardiovascular implications observed in short-term trials?

Using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant), endpoints should include major adverse cardiovascular events (MACE), carotid intima-media thickness, and lipid subfractions. Stratification by baseline cardiovascular risk and adjusting for statin use will mitigate confounding. Power calculations must account for low event rates in T2DM cohorts .

Q. In what ways can in vitro binding affinity assays for this compound be optimized to predict in vivo receptor antagonism efficacy?

Competitive radioligand binding assays using human hepatocyte membranes should measure IC50 under physiologically relevant conditions (e.g., 1% serum albumin). Parallel testing with truncated glucagon peptides can validate allosteric vs. orthosteric inhibition. Correlation with clinical PK/PD data (e.g., EC50 vs. HbA1c response) improves translational accuracy .

Q. How do the pharmacodynamic properties of this compound, such as its half-life (19.7–22.7 hours), influence dosing regimen design in clinical trials?

The prolonged half-life supports once-daily dosing, but saturation kinetics observed at higher doses (>100 mg) suggest non-linear PK. Population PK modeling can identify covariates (e.g., BMI, renal function) affecting clearance. Steady-state simulations should guide titration protocols to avoid accumulation-related toxicity .

Q. What strategies can mitigate confounding variables when analyzing this compound’s effects on glycemic control and non-alcoholic fatty liver disease (NAFLD) markers?

Prospective cohort studies should employ propensity score matching for baseline NAFLD severity and dietary habits. Liver MRI-PDFF and elastography can objectively quantify steatosis/fibrosis. Adjusting for concomitant GLP-1 RA use (which independently improves hepatic outcomes) in multivariable models enhances causal inference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.